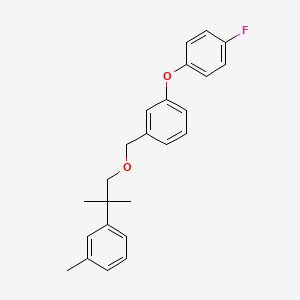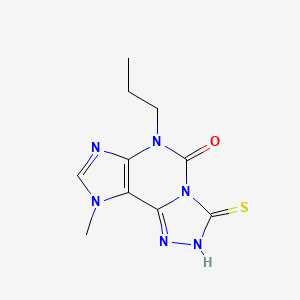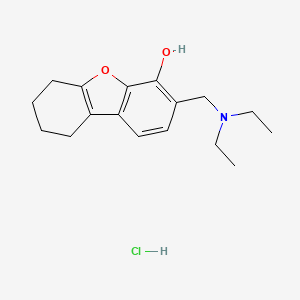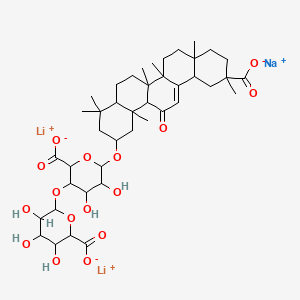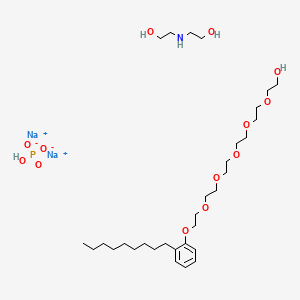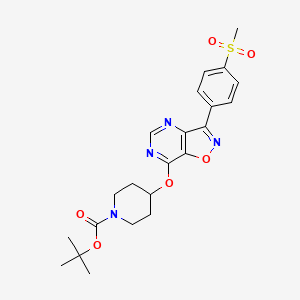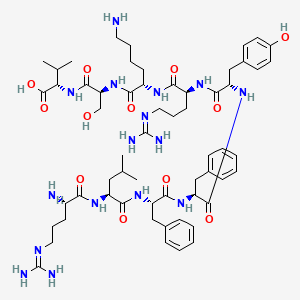
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH is a peptide compound composed of the amino acids arginine, leucine, phenylalanine, tyrosine, lysine, serine, and valine. This peptide sequence is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer, such as TERT positive non-small cell lung cancer in HLA-A2 positive patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its carboxyl group activated, is coupled to the free amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution reagents: Various amino acid derivatives can be used for substitution reactions.
Major Products Formed
Dityrosine: Formed from the oxidation of tyrosine residues.
Modified peptides: Resulting from substitution reactions to alter the peptide’s properties.
Applications De Recherche Scientifique
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH has several scientific research applications:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH involves its interaction with specific molecular targets and pathways. In the context of cancer treatment, this peptide may target the telomerase reverse transcriptase (TERT) enzyme, which is essential for the proliferation of cancer cells. By inhibiting TERT, the peptide can potentially reduce tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Another peptide with a similar sequence but different amino acid composition.
DOTA-Phe-Tyr-Leu-Glu-His-Pro-Ser-Gly-Gly-Leu-Ala-Val-COOH: A peptide used in radiopharmaceutical applications.
Uniqueness
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH is unique due to its specific sequence and potential therapeutic applications in cancer treatment. Its ability to target TERT positive non-small cell lung cancer in HLA-A2 positive patients sets it apart from other peptides .
Propriétés
Numéro CAS |
255706-49-1 |
|---|---|
Formule moléculaire |
C59H90N16O12 |
Poids moléculaire |
1215.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C59H90N16O12/c1-34(2)29-43(70-49(78)40(61)19-13-27-66-58(62)63)52(81)71-44(30-36-15-7-5-8-16-36)54(83)72-45(31-37-17-9-6-10-18-37)55(84)73-46(32-38-22-24-39(77)25-23-38)53(82)69-42(21-14-28-67-59(64)65)50(79)68-41(20-11-12-26-60)51(80)74-47(33-76)56(85)75-48(35(3)4)57(86)87/h5-10,15-18,22-25,34-35,40-48,76-77H,11-14,19-21,26-33,60-61H2,1-4H3,(H,68,79)(H,69,82)(H,70,78)(H,71,81)(H,72,83)(H,73,84)(H,74,80)(H,75,85)(H,86,87)(H4,62,63,66)(H4,64,65,67)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
XZVJQKQWFVVGGV-UILVTTEASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


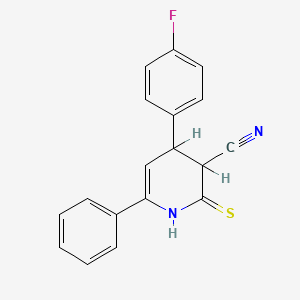
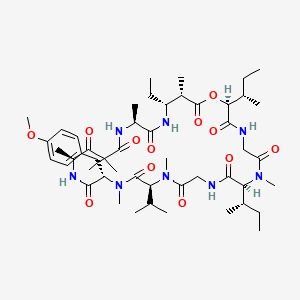
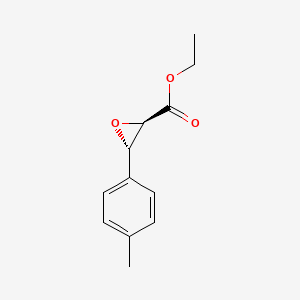
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
